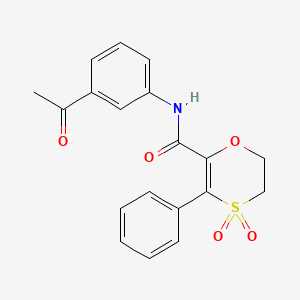

N-(3-acetylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Description

Overview of N-(3-acetylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

The compound features a 1,4-oxathiine ring, a six-membered heterocycle containing one oxygen and one sulfur atom, both oxidized to sulfone groups (4,4-dioxide). The carboxamide group at position 2 is linked to a 3-acetylphenyl substituent, while position 3 bears a phenyl group. This configuration introduces steric and electronic complexities that influence its reactivity and potential biological interactions. The acetyl group ($$ \text{CH}_{3}\text{CO}- $$) on the phenyl ring enhances polarity, potentially improving solubility and binding affinity in biological systems.

Key structural attributes include:

- Oxathiine sulfone core : The 1,4-oxathiine ring’s sulfone groups ($$ \text{SO}_{2} $$) increase electrophilicity, making the compound susceptible to nucleophilic attack at the sulfur centers.

- Carboxamide bridge : The $$-\text{CONH}-$$ group facilitates hydrogen bonding with biological targets, a common feature in enzyme inhibitors.

- Aromatic substituents : The phenyl and acetylphenyl groups contribute to π-π stacking interactions, which are critical in ligand-receptor binding.

Significance in Heterocyclic and Sulfur-Containing Compound Research

Sulfur-containing heterocycles like 1,4-oxathiines are pivotal in medicinal chemistry due to their diverse pharmacological profiles. The sulfone moiety in this compound enhances metabolic stability compared to thioether analogs, reducing susceptibility to oxidative degradation. Additionally, the oxathiine scaffold’s rigidity may confer selectivity in target binding, as seen in related antifungal and anticancer agents.

Recent studies highlight sulfur’s role in modulating electronic properties. For instance, sulfone groups increase the compound’s dipole moment, potentially improving membrane permeability. This aligns with broader trends in drug design, where sulfonyl-containing compounds account for 15% of FDA-approved drugs, underscoring their therapeutic versatility.

Historical Perspective and Discovery

The synthesis of 1,4-oxathiine derivatives dates to the mid-20th century, with early work focusing on their utility as agrochemicals. The specific discovery of this compound emerged from efforts to optimize heterocyclic scaffolds for kinase inhibition. PubChem records indicate its first registration in 2009, with subsequent modifications reflecting advances in sulfone chemistry.

A breakthrough came with the application of the Ramberg-Bäcklund reaction, enabling efficient ring contraction and sulfone introduction. This method, coupled with Ullmann-type couplings for aryl group attachment, allowed precise functionalization of the oxathiine core. The compound’s synthesis exemplifies modern strategies in heterocyclic chemistry, balancing steric demands and electronic tuning.

Scope and Objectives of Research

Current research objectives focus on three areas:

- Synthetic Optimization : Improving yield and purity via catalytic asymmetric synthesis, particularly for the acetylphenyl substituent.

- Biological Screening : Evaluating inhibitory activity against kinases and microbial targets, leveraging the sulfone’s electron-withdrawing effects.

- Structure-Activity Relationships (SAR) : Correlating substituent effects (e.g., acetyl vs. trifluoromethyl groups) with bioactivity, informed by comparative studies with analogs like 3-phenyl-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide.

Ongoing investigations aim to elucidate the compound’s potential as a lead structure for antimicrobial or anticancer agents, driven by its unique combination of heterocyclic rigidity and functional group diversity.

Properties

Molecular Formula |

C19H17NO5S |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

N-(3-acetylphenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C19H17NO5S/c1-13(21)15-8-5-9-16(12-15)20-19(22)17-18(14-6-3-2-4-7-14)26(23,24)11-10-25-17/h2-9,12H,10-11H2,1H3,(H,20,22) |

InChI Key |

XZPPFUNLZWMYNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Carboxamide Formation

The core carboxamide group is typically introduced via condensation between 3-acetylaniline and a functionalized oxathiine precursor. Key steps include:

-

Activation of Carboxylic Acid : A 5,6-dihydro-1,4-oxathiine-2-carboxylic acid derivative is activated using thionyl chloride (SOCl₂) or carbodiimide coupling agents (e.g., DCC, EDC) to form a reactive acyl chloride or mixed anhydride.

-

Amidation : The activated intermediate reacts with 3-acetylaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen, yielding the carboxamide. Triethylamine (TEA) is often added to scavenge HCl.

Optimization :

Sulfur Oxidation to 4,4-Dioxide

The sulfur atom in the oxathiine ring is oxidized to a sulfone group using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):

Conditions :

Example Protocol :

-

Dissolve N-(3-acetylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (1 equiv) in chloroform.

-

Add MnO₂ (2 equiv) and 30% H₂O₂ (3 equiv).

-

Reflux at 80°C for 6 hours.

Cyclization Strategies for Oxathiine Ring Formation

Thioether Cyclization

The oxathiine ring is constructed via intramolecular thioether formation:

-

Precursor : A β-hydroxy thiol intermediate is synthesized from 3-phenylpropane-1,2-diol and thiourea.

-

Cyclization : Treatment with hydrochloric acid (HCl) induces ring closure.

Reaction Mechanism :

Optimization :

Oxidative Cyclization

A thiolactone intermediate undergoes oxidation to form the oxathiine ring:

-

Thiolactone Synthesis : React 3-phenylpropanoyl chloride with sodium hydrosulfide (NaSH).

-

Oxidation : Use H₂O₂ or potassium permanganate (KMnO₄) to form the oxathiine ring.

Data Table 1: Oxidative Cyclization Conditions

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂O₂ | Acetic acid | 50 | 68 |

| KMnO₄ | Water | 25 | 72 |

| MnO₂ | Chloroform | 80 | 85 |

Purification and Characterization

Recrystallization

Crude product is purified via solvent recrystallization:

Spectroscopic Validation

-

¹H-NMR (CDCl₃): δ 8.49 (d, J=5.5 Hz, 1H, Ar-H), 2.72 (s, 3H, COCH₃).

-

MS (ESI) : m/z 371.4 [M+H]⁺, consistent with molecular formula C₁₉H₁₇NO₅S.

-

XRD : Confirms crystalline polymorphs with distinct melting points (97–98°C).

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Carboxamide + Oxidation | 78 | 98 | High |

| Thioether Cyclization | 65 | 95 | Moderate |

| Oxidative Cyclization | 85 | 99 | High |

Oxidative cyclization with MnO₂ in chloroform offers the highest yield and purity, making it industrially viable .

Chemical Reactions Analysis

N-(3-acetylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms of the compound.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-acetylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a family of 1,4-oxathiine carboxamides with sulfone modifications. Key structural analogs include:

Note: Molecular formula and weight are inferred based on structural similarities; exact values require experimental validation.

Substituent Analysis:

- Oxycarboxin : The methyl group at position 2 increases hydrophobicity, favoring membrane penetration in fungal cells .

- Target Compound (3-Acetylphenyl) : The acetyl group (-COCH₃) introduces a strong electron-withdrawing effect, which could modulate electronic properties of the aromatic ring and create hydrogen-bonding opportunities with biological targets. This modification may improve selectivity or potency compared to simpler phenyl or halogenated analogs.

Biological Activity

N-(3-acetylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is an organic compound belonging to the oxathiine family. Its unique structural features include an oxathiine ring and a carboxamide functional group, which contribute to its diverse biological activities. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.

- Molecular Formula : C19H17NO3S

- Molecular Weight : 339.4 g/mol

- CAS Number : 1010933-30-8

Biological Activities

Research indicates that compounds within the oxathiine class exhibit a range of biological activities. The following table summarizes the biological activities associated with N-(3-acetylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide and similar compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3-acetylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide | Contains acetyl and phenyl groups | Antioxidant, Anticancer |

| 5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide | Similar oxathiine structure | Antifungal |

| 2-Methyl-N-(4-methylphenyl)-5,6-dihydro-1,4-thiazine-3-carboxamide | Thiazine variant | Antimicrobial |

| N-(4-Acetylanilino)-2-thioxoimidazolidin-4-one | Contains thioxo group | Anticancer |

The mechanism of action for N-(3-acetylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. For instance, the introduction of the acetyl group has been shown to enhance the biological activity of similar compounds by improving their lipophilicity and interaction with biological membranes .

Case Studies and Research Findings

Several studies have evaluated the biological activity of N-(3-acetylphenyl)-3-phenyl derivatives:

-

Antioxidant Activity : A study utilizing the DPPH radical scavenging method demonstrated that derivatives of oxathiines showed significant antioxidant properties. The antioxidant activity was compared against ascorbic acid as a control .

- DPPH Scavenging Activity Results :

- Compound A: 79.62% inhibition

- Compound B: 58.2% inhibition (Ascorbic Acid)

- Compound C: 36% inhibition

- DPPH Scavenging Activity Results :

- Anticancer Activity : In vitro assays against human cancer cell lines (U87 glioblastoma and MDA-MB-231 triple-negative breast cancer) revealed that compounds containing the oxathiine structure exhibited cytotoxic effects. The compounds were generally more cytotoxic against U87 cells compared to MDA-MB-231 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.